molecular formula C12H8N2O B1450800 benzo[g]quinazolin-4(3H)-one CAS No. 33987-00-7

benzo[g]quinazolin-4(3H)-one

Cat. No.: B1450800
CAS No.: 33987-00-7
M. Wt: 196.2 g/mol
InChI Key: DNFQXWHQGPGKGQ-UHFFFAOYSA-N
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Description

Benzo[g]quinazolin-4(3H)-one: is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by a fused benzene and quinazolinone ring system. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Visible Light-Induced Condensation Cyclization: One of the green and efficient methods for synthesizing quinazolin-4(3H)-ones involves the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes.

    Copper-Mediated Synthesis: Another method involves the copper-mediated tandem C(sp2)–H amination of N-(quinolin-8-yl)benzamide and amidine hydrochlorides.

Industrial Production Methods: Industrial production methods for benzo[g]quinazolin-4(3H)-one are not widely documented, but the aforementioned synthetic routes can be adapted for large-scale production with appropriate optimization of reaction conditions and scaling up of the processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Quinazolinones can undergo oxidation reactions, often leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions can convert quinazolinones to their corresponding dihydroquinazolinones.

    Substitution: Quinazolinones can participate in substitution reactions, particularly nucleophilic substitution, to form various substituted quinazolinones.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and TBHP.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic reagents like amines and halides are often employed in substitution reactions.

Major Products:

    Oxidation: Quinazoline derivatives.

    Reduction: Dihydroquinazolinones.

    Substitution: Substituted quinazolinones with various functional groups.

Scientific Research Applications

Chemistry:

  • Quinazolinones are used as intermediates in the synthesis of various organic compounds.

Biology:

Medicine:

Industry:

  • Quinazolinones are used in the development of agrochemicals and pharmaceuticals due to their diverse biological activities.

Comparison with Similar Compounds

    Quinazolin-4(3H)-one: A closely related compound with similar biological activities.

    Dihydroquinazolinones: Reduced forms of quinazolinones with distinct chemical properties.

    Substituted Quinazolinones: Quinazolinones with various functional groups that exhibit unique biological activities.

Uniqueness: Benzo[g]quinazolin-4(3H)-one is unique due to its fused benzene and quinazolinone ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other quinazolinones and contributes to its diverse range of applications in scientific research and industry.

Properties

IUPAC Name

3H-benzo[g]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c15-12-10-5-8-3-1-2-4-9(8)6-11(10)13-7-14-12/h1-7H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFQXWHQGPGKGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345815
Record name benzo[g]quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33987-00-7
Record name benzo[g]quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the spectrum of antimicrobial activity exhibited by 2-thioxobenzo[g]quinazolin-4(3H)-one derivatives?

A1: Studies have shown that 2-thioxothis compound derivatives display a broad spectrum of antimicrobial activity. They are effective against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa []. Additionally, these compounds exhibit antifungal activity against various fungal species such as Aspergillus fumigatus and Candida albicans []. This broad-spectrum activity makes them promising candidates for further development as antimicrobial agents.

Q2: How does the structure of 2-thioxothis compound derivatives influence their antimicrobial potency?

A2: While specific structure-activity relationships haven't been comprehensively detailed in the provided abstracts, research suggests that modifications to the 2-thioxothis compound scaffold can significantly impact antimicrobial activity []. For example, the presence and nature of substituents on the this compound core seem to influence the potency against various bacterial and fungal strains []. Further investigation into these structure-activity relationships is crucial for optimizing the antimicrobial efficacy of these compounds.

Q3: What synthetic strategies have been employed to produce 2-thioxothis compound derivatives?

A3: Researchers have explored various synthetic routes to obtain 2-thioxothis compound derivatives. One approach involves the condensation of 2H-naphth[2,3-d][3,1] oxazin-2,4 (IH)-dione with Schiff bases or ketoanils, leading to the formation of substituted 2-thioxobenzo[g]quinazolin-4(3H)-ones []. This method offers versatility in introducing diverse substituents onto the core structure, enabling the exploration of structure-activity relationships.

Q4: Beyond antimicrobial applications, what other therapeutic areas have been explored for 2-thioxothis compound derivatives?

A4: In addition to their promising antimicrobial properties, 2-thioxothis compound derivatives have demonstrated potential in other therapeutic areas. Preliminary research suggests that these compounds may possess antiviral activity []. This finding opens up exciting avenues for further investigation into their potential as antiviral agents.

Q5: What in vivo studies have been conducted on 2-thioxothis compound derivatives?

A5: At least one study has investigated the biodistribution of a specific 2-thioxothis compound derivative, 3-benzyl-2-([3-methoxybenzyl]thio)benzo[g]quinazolin-4-(3H)-one, in tumor-bearing mice using radiolabeling techniques []. This research provides valuable insights into the in vivo behavior of these compounds and lays the groundwork for further exploration of their therapeutic potential in relevant animal models.

Q6: Are there any computational studies exploring the properties and potential applications of 2-thioxothis compound derivatives?

A6: While the provided abstracts don't detail specific computational studies, it's highly likely that computational chemistry techniques are being employed in this field. Molecular docking studies, for example, would be valuable in understanding the potential interactions of 2-thioxothis compound derivatives with their biological targets []. Further computational investigations, including QSAR modeling and molecular dynamics simulations, could provide valuable insights for optimizing the design and development of novel derivatives with enhanced activity and selectivity.

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